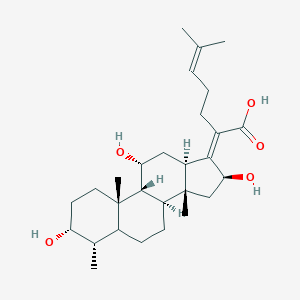

16-O-Deacetylfusidic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-O-Deacetylfusidic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H44O5 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Enzymatic Deacetylation

16-O-Deacetylfusidic acid is primarily formed via enzymatic hydrolysis of fusidic acid catalyzed by the esterase FusH in Streptomyces lividans. This reaction removes the acetyl group at C16, yielding the unstable 16β-hydroxy derivative.

-

Key characteristics :

Spontaneous Lactonization

The 16β-hydroxy intermediate undergoes spontaneous intramolecular lactonization to form This compound γ-lactone , a stable, inactive metabolite .

-

Mechanism : Nucleophilic attack by the C16 hydroxyl group on the C20 carboxyl group.

-

Conditions : Occurs in aqueous solutions at neutral to slightly acidic pH .

-

Kinetics : Lactonization is rapid, with a half-life of minutes under ambient conditions .

| Reaction Step | Product | Stability | Biological Activity |

|---|---|---|---|

| Enzymatic deacetylation | 16β-OH fusidic acid | Unstable | Reduced |

| Spontaneous lactonization | γ-lactone derivative | Stable | Inactive |

Esterification and Salt Formation

The sodium salt of this compound (CAS 55601-53-1) is synthesized to enhance solubility for pharmaceutical applications .

-

Reaction : Treatment with sodium hydroxide yields the sodium carboxylate.

-

Molecular formula : C29H45O5Na

-

Solubility : Slightly soluble in DMSO and methanol, insoluble in water.

-

Cyanoethylation

Reaction with acrylonitrile under alkaline conditions introduces cyanoethyl groups at hydroxyl sites:

Stereospecific Reactivity

The β-configuration of the C16 hydroxyl group governs reactivity:

-

Esterification : Selective acylation at C16 requires protection of other hydroxyl groups .

-

Oxidation : Resists oxidation due to steric hindrance from the fused steroid skeleton .

Stability and Degradation

-

Thermal stability : Melting point ranges from 180–184°C (sodium salt).

-

pH sensitivity : Degrades rapidly in strongly acidic or basic conditions via lactone formation or ester hydrolysis .

Comparative Reactivity

| Derivative | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Fusidic acid | C16 acetyl, C20 carboxylate | Susceptible to FusH hydrolysis |

| This compound | C16 hydroxyl, C20 carboxylate | Prone to lactonization |

| γ-Lactone | Cyclic ester | Chemically inert |

Eigenschaften

CAS-Nummer |

13090-91-0 |

|---|---|

Molekularformel |

C28H44O5 |

Molekulargewicht |

460.6 g/mol |

IUPAC-Name |

(2Z)-6-methyl-2-[(3R,4S,8S,9R,10S,11R,13R,14R,16S)-3,11,16-trihydroxy-4,10,14-trimethyl-1,2,3,4,5,6,7,8,9,11,12,13,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |

InChI |

InChI=1S/C28H44O5/c1-15(2)7-6-8-17(26(32)33)24-20-13-22(30)25-19(28(20,5)14-23(24)31)10-9-18-16(3)21(29)11-12-27(18,25)4/h7,16,18-23,25,29-31H,6,8-14H2,1-5H3,(H,32,33)/b24-17-/t16-,18?,19-,20-,21+,22+,23-,25-,27-,28+/m0/s1 |

InChI-Schlüssel |

FOZPAEYUVIMFOE-MZQWSZLHSA-N |

SMILES |

CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |

Isomerische SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@H]3[C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C)O |

Kanonische SMILES |

CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |

Synonyme |

16-O-16-epideacetylfusidic acid 16-O-deacetylfusidic acid 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha, 17Z)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha,17Z)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-isomer 16-O-desacetylfusidic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.